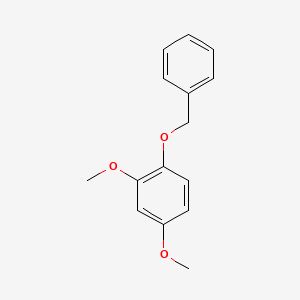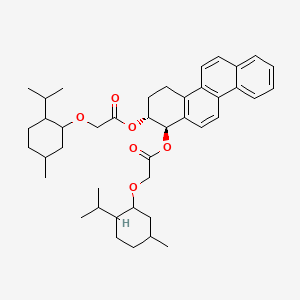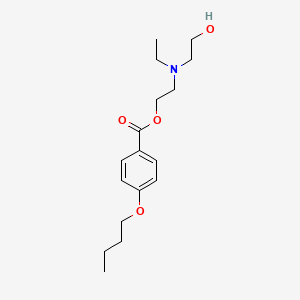
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one is a chiral compound belonging to the class of imidazolidinones. This compound is characterized by its two phenyl groups and two 4-methylphenyl groups attached to the imidazolidinone ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with aniline to form the corresponding Schiff base, which is then cyclized with benzil in the presence of a suitable catalyst to yield the desired imidazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: The enantiomer of the compound with different stereochemistry.
1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: A similar compound without specific stereochemistry.
1,3-bis(phenyl)-4,5-diphenylimidazolidin-2-one: Lacks the 4-methyl groups on the phenyl rings.
Uniqueness
The (4S,5S) configuration of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one imparts unique chiral properties, making it valuable in asymmetric synthesis and catalysis. Its specific arrangement of phenyl and 4-methylphenyl groups also contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
76043-19-1 |
|---|---|
Molecular Formula |
C29H26N2O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C29H26N2O/c1-21-13-17-25(18-14-21)30-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)31(29(30)32)26-19-15-22(2)16-20-26/h3-20,27-28H,1-2H3/t27-,28-/m0/s1 |
InChI Key |
TUDJOYCONLINDA-NSOVKSMOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2[C@H]([C@@H](N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)




![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)


